5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H16N4OS2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, particularly in the context of anticancer properties and anti-inflammatory effects.
Chemical Structure and Properties
The molecular structure of the compound consists of several key functional groups that contribute to its biological activity. The thiazolo[3,2-b][1,2,4]triazole core is known for its diverse pharmacological properties. The presence of the thiophene and isoquinoline moieties further enhances its potential as a bioactive agent.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₃OS |
Molecular Weight | 273.34 g/mol |
CAS Number | 2034486-86-5 |
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, research conducted on thiazolo[3,2-b][1,2,4]triazole derivatives has shown promising results in inhibiting the proliferation of cancer cells while exhibiting low toxicity to normal cells.
Structure-Activity Relationship (SAR)
A preliminary SAR analysis indicates that modifications at specific positions on the thiazolo ring significantly affect anticancer activity. For example:
- Compounds with chlorine substitutions demonstrated enhanced antitumor effects.
- The introduction of various substituents on the isoquinoline moiety influenced the overall potency against cancer cell lines.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Toxicity (HEK293) |
---|---|---|---|
5a | HCT116 | 6.2 | Low |
5b | T47D | 27.3 | Low |
5c | MCF7 | 43.4 | Moderate |
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. A study indicated that derivatives with thiazole and triazole functionalities exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
COX Inhibition Studies
The compound's ability to inhibit COX-II was assessed using various derivatives:
Table 2: COX-II Inhibition Data
Compound | IC50 (µM) | Selectivity |
---|---|---|
PYZ1 | 0.011 | High |
PYZ2 | 0.045 | Moderate |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways related to cancer proliferation and inflammation. The presence of multiple heteroatoms in the structure allows for diverse interactions with biomolecules.
Case Studies
Several case studies have reported on the efficacy of related compounds in preclinical models:
- Case Study A : A derivative demonstrated significant tumor reduction in xenograft models when administered at a dosage of 10 mg/kg.
- Case Study B : Another study reported improved survival rates in mice treated with a similar thiazolo derivative compared to control groups.
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c23-17-16(25-18-19-11-20-22(17)18)15(14-6-3-9-24-14)21-8-7-12-4-1-2-5-13(12)10-21/h1-6,9,11,15,23H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJJZDDKOXPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.